1-bencil-1H-pirazol

Descripción general

Descripción

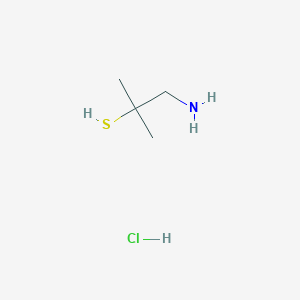

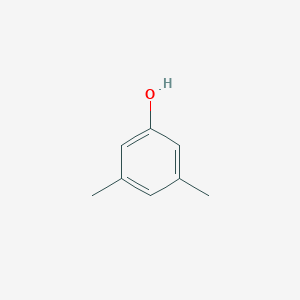

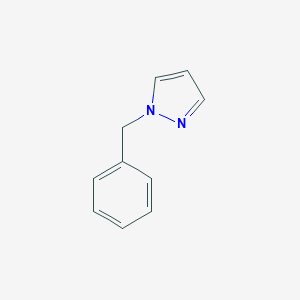

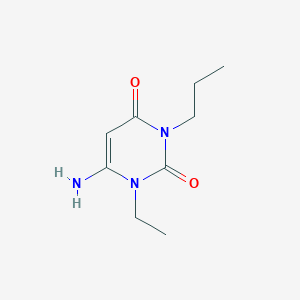

1-Benzyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the nitrogen atom in 1-benzyl-1H-pyrazole enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

1-Benzyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

1-Benzyl-1H-pyrazole is a derivative of the pyrazole class of compounds . Pyrazoles are known to exhibit a wide spectrum of biological properties and are considered medicinally significant heterocyclic nuclei . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to exhibit inhibitory action against certain bacteria and tuberculosis .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties . For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antidepressant, and antiviral activities .

Pharmacokinetics

A study on pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which are structurally similar to 1-benzyl-1h-pyrazole, reported that these compounds have significant biological activity and good libdock scores, suggesting favorable pharmacokinetic properties .

Result of Action

For instance, some pyrazole derivatives have shown significant antimicrobial and antioxidant activities .

Action Environment

It is known that the stability of pyrazole derivatives can be influenced by factors such as temperature and pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield 1-benzyl-1H-pyrazole . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .

Industrial Production Methods: Industrial production of 1-benzyl-1H-pyrazole typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions are often employed. In situ oxidation using bromine or other oxidizing agents can afford the desired pyrazole derivatives in good yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: Oxidation of 1-benzyl-1H-pyrazole can lead to the formation of pyrazolone derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyrazolone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazole derivatives with functional groups at different positions.

Comparación Con Compuestos Similares

1-Benzyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

1-Methyl-1H-pyrazole: Contains a methyl group instead of a benzyl group.

1-Benzyl-3-methyl-1H-pyrazole: Contains both benzyl and methyl groups.

Uniqueness: The presence of the benzyl group in 1-benzyl-1H-pyrazole provides unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs .

Propiedades

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-benzyl-1H-pyrazole contribute to its activity as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor?

A: Research has shown that modifications to the core structure of 1-benzyl-1H-pyrazole significantly influence its inhibitory activity against RIP1 kinase []. For instance, introducing a nitro group at the 3-position and substituting the benzyl group with a 2,4-dichlorobenzyl group led to enhanced potency. This suggests that these specific structural features are crucial for interacting with the RIP1 kinase active site and inhibiting its function.

Q2: What is the role of 1-benzyl-1H-pyrazole derivatives in mitigating retinal vascular permeability (RVP)?

A: Studies have demonstrated that a specific 1-benzyl-1H-pyrazole derivative, 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide, exhibits a significant reduction in angiotensin II-stimulated RVP []. This effect is attributed to the compound's ability to inhibit plasma kallikrein, an enzyme implicated in the pathogenesis of blood-retinal barrier dysfunction. This finding highlights the therapeutic potential of 1-benzyl-1H-pyrazole derivatives in managing retinal diseases associated with hypertension.

Q3: Can 1-benzyl-1H-pyrazole participate in catalytic reactions, and what are the implications?

A: Research has explored the use of 1-benzyl-1H-pyrazole as a substrate in ruthenium-catalyzed C(sp2)-H alkenylation and alkylation reactions []. The pyrazole group in the molecule plays a crucial role in directing the reaction by coordinating with the ruthenium catalyst. This catalytic approach allows for the efficient introduction of alkenyl and alkyl groups into the 1-benzyl-1H-pyrazole scaffold, expanding the possibilities for synthesizing diverse derivatives with potentially valuable properties.

Q4: How does the coordination chemistry of 1-benzyl-1H-pyrazole with copper contribute to carbon dioxide fixation?

A: A study has revealed that 1-benzyl-1H-pyrazole, when combined with copper(II) and trifluoromethanesulfonate, can capture atmospheric carbon dioxide, leading to the formation of μ-oxalato-bis[bis(1-benzyl-1H-pyrazole)(trifluoromethanesulfonato)copper(II)] []. In this compound, the copper(II) ions are bridged by a planar oxalate ligand, derived from the reductive coupling of CO2. This finding not only showcases the potential of 1-benzyl-1H-pyrazole in carbon capture technologies but also provides insights into the coordination chemistry involved in CO2 fixation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

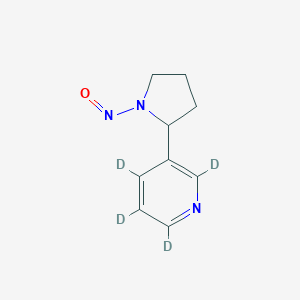

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)